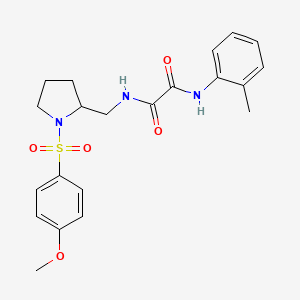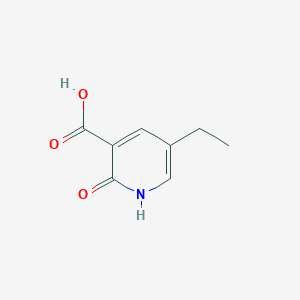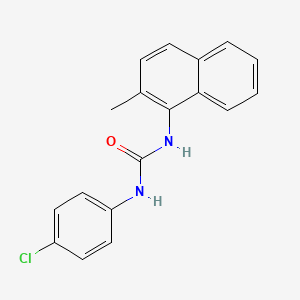
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a dimethylamino group, which is a common functional group in organic chemistry, often involved in electron donation due to the presence of nitrogen .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without specific data, it’s hard to provide a detailed analysis .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide an accurate analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors, including its molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Tautomeric Behavior and Spectroscopic Studies
The study by Erturk et al. (2016) on sulfonamide derivatives, closely related to the chemical structure , focuses on the investigation of tautomeric behavior using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. This research highlights the importance of molecular conformation in pharmaceutical and biological activities, suggesting that such studies are crucial for understanding the fundamental properties of chemical compounds in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).
Fluorescent Molecular Probes
Diwu et al. (1997) prepared 2,5-Diphenyloxazoles with dimethylamino and sulfonyl groups as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The presence of dimethylamino and sulfonyl groups in these molecules, similar to the query compound, underlines their potential in creating probes for molecular biology research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Antibacterial and Parasiticidal Agents
A study from 1981 describes isocyanides with structures that include dimethylaminosulfonyl groups. These compounds have shown utility as antibacterial and parasiticidal agents, in addition to demonstrating activity as CNS depressants. This research indicates the potential for compounds with similar functional groups in developing new therapeutic agents (Simon, Langley, & Bradshaw, 1981).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds incorporating a sulfonyl moiety and evaluated their antibacterial and antifungal activities. The study found that certain synthesized compounds showed higher activity than reference drugs, highlighting the role of such chemical structures in antimicrobial research (Ghorab, Soliman, Alsaid, & Askar, 2017).
Novel Pyrazolopyrimidines with Antimicrobial Activity
Alsaedi, Farghaly, and Shaaban (2019) explored the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. Their antimicrobial activities exceeded that of reference drugs in some cases, demonstrating the potential of incorporating sulfonyl and dimethylamino groups into novel antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-[3-[4-(dimethylamino)phenyl]propylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-16(2)21(25)23-18-9-13-20(14-10-18)28(26,27)22-15-5-6-17-7-11-19(12-8-17)24(3)4/h7-14,16,22H,5-6,15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUFKRVUEXOICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2693897.png)
![1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one](/img/structure/B2693900.png)

![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2693905.png)


![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)


![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)